2-Fluoro-2-phenylpropan-1-ol
Description
Significance of Organofluorine Compounds in Contemporary Chemical Research
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest due to the unique properties imparted by the fluorine atom. numberanalytics.comwikipedia.org Fluorine's high electronegativity and small size significantly alter the physical, chemical, and biological characteristics of a molecule. chinesechemsoc.org These alterations can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, properties that are highly desirable in the development of new pharmaceuticals and agrochemicals. numberanalytics.comcas.cn It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. cas.cnchinesechemsoc.org Beyond the life sciences, organofluorine compounds are integral to the creation of advanced materials, such as fluoropolymers, known for their high thermal stability and chemical resistance. numberanalytics.com
Importance of Chirality in Fluoroalcohol Structures
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications in pharmacology and materials science. When a fluorine atom is introduced into an alcohol structure, particularly in proximity to a stereocenter, it can significantly influence the molecule's three-dimensional arrangement and its interactions with other chiral molecules, such as biological receptors. acs.org
The presence of a fluorine atom can alter the acidity of a nearby hydroxyl group and influence the conformational preferences of the molecule. nih.gov In the context of drug design, a specific enantiomer of a chiral fluoroalcohol may exhibit significantly greater therapeutic efficacy and reduced side effects compared to its mirror image (enantiomer) or a mixture of both (racemate). acs.org This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. The development of methods for the enantioselective synthesis of chiral fluoroalcohols is therefore a critical area of research, enabling access to enantiopure compounds for further investigation and application. nih.govscispace.com
Contextualization of 2-Fluoro-2-phenylpropan-1-ol within Vicinal Fluoroalcohol Architectures
This compound is a member of the vicinal fluoroalcohol family, a class of compounds where a fluorine atom and a hydroxyl group are attached to adjacent carbon atoms. researchgate.net This specific structural arrangement, also known as a 1,2-fluoroalcohol, is a key motif in a variety of biologically active molecules and serves as a valuable building block in organic synthesis. researchgate.netnih.gov
The molecular structure of this compound consists of a three-carbon propane (B168953) backbone. The second carbon atom is a chiral center, bonded to a fluorine atom, a phenyl group, and a methyl group. The first carbon atom bears the hydroxyl group. This architecture combines the features of a chiral center, a fluorine atom, and an alcohol, making it a subject of interest for studying stereoelectronic effects and for its potential as a precursor in the synthesis of more complex molecules. The development of synthetic routes to access such vicinal fluoroalcohols with high stereocontrol is an ongoing area of chemical research. researchgate.net
Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| SMILES Notation | CC(C1=CC=CC=C1)(F)CO |
| InChI Key | XFTDRMKBVWXXSX-UHFFFAOYSA-N |
Structure
3D Structure
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |
InChI Key |
SNILNSRRYODOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Mechanistic Investigations of 2 Fluoro 2 Phenylpropan 1 Ol Synthesis and Transformations
Catalytic Mechanisms in Asymmetric Fluorination
The introduction of a fluorine atom at a stereogenic center with high enantioselectivity is a primary challenge in synthesizing chiral organofluorine compounds. Catalytic asymmetric fluorination can be achieved through various mechanisms, often involving the reaction of a nucleophilic fluoride (B91410) source with an electrophilic substrate or an electrophilic fluorine source with a nucleophilic substrate.
One prominent mechanism is hydrogen bonding phase-transfer catalysis (HBPTC) . In this approach, a chiral catalyst, such as a bis-urea compound, complexes with an alkali metal fluoride salt (e.g., cesium fluoride) through hydrogen bonds. nih.govresearchgate.net This complexation renders the fluoride anion soluble in organic solvents and activates it for nucleophilic attack, while the chiral scaffold of the catalyst creates an asymmetric environment. nih.govresearchgate.net For a precursor to 2-Fluoro-2-phenylpropan-1-ol, such as a derivative with a good leaving group at the C2 position, the chiral catalyst-fluoride complex would deliver the fluoride ion to one of the two enantiotopic faces of the carbocation or pseudo-carbocation intermediate, leading to the formation of one enantiomer in excess.
Another relevant mechanism involves chiral anion phase-transfer catalysis . Here, a chiral catalyst, often possessing a dicationic structure, can engage in an anion exchange with an electrophilic fluorinating reagent like Selectfluor. This generates a chiral fluorinating species that then reacts with a nucleophilic substrate, such as an enolate or an alkene, to deliver the fluorine atom enantioselectively. researchgate.net This method could be applied to a silyl (B83357) enol ether precursor of the target molecule.
The table below summarizes key aspects of these catalytic mechanisms.
| Catalytic Mechanism | Catalyst Type | Fluoride Source | Key Mechanistic Feature | Potential Precursor |
|---|---|---|---|---|
| Hydrogen Bonding Phase-Transfer Catalysis (HBPTC) | Chiral Bis-Urea | Nucleophilic (e.g., CsF) | Solubilization and activation of fluoride via H-bonding within a chiral pocket. nih.govresearchgate.net | 2-phenylpropan-1,2-diol derivative |
| Chiral Anion Phase-Transfer Catalysis | Dicationic Chiral Ligand Complex | Electrophilic (e.g., Selectfluor) | Formation of a chiral electrophilic fluorinating reagent through anion exchange. researchgate.net | Silyl enol ether of 2-phenylpropanal |
Stereodetermining Steps in Enantioselective Reductions
The synthesis of this compound can also be accomplished via the enantioselective reduction of a prochiral ketone precursor, 2-fluoro-2-phenylpropanal (B13450317) or a related ketone. The stereodetermining step in these reactions is the facial-selective transfer of a hydride ion to the carbonyl carbon.
This is often achieved using biocatalysts, such as ketoreductases (KREDs) . These enzymes, utilizing a cofactor like NADPH, create a highly specific chiral pocket that binds the ketone substrate in a preferred orientation. semanticscholar.org The hydride is then delivered from the cofactor to either the re or si face of the carbonyl, depending on the specific enzyme used, thus determining the stereochemistry of the resulting alcohol. Molecular modeling studies help to elucidate the structural factors within the enzyme's active site that govern this stereorecognition. semanticscholar.org
Alternatively, transition metal catalysts with chiral ligands are used. In these systems, the substrate coordinates to the metal center, and the chiral ligand directs the approach of the hydride reagent (e.g., from H₂ in catalytic hydrogenation) to one of the prochiral faces of the ketone. The binding of the substrate and the subsequent migratory insertion or hydride transfer step is typically the point of stereochemical control.
Reaction Intermediates and Transition State Analysis
Understanding the transient species involved in a reaction is key to rationalizing its outcome. In the synthesis of this compound, several intermediates and transition states can be proposed.
In deoxyfluorination of an alcohol precursor, the reaction may proceed through an alkoxyphosphonium fluoroborate ion pair . nih.gov Here, the alcohol's hydroxyl group is activated, forming a good leaving group, which is then displaced by a fluoride ion. The stereochemical outcome (inversion or retention) depends on the intimate nature of this ion pair in the transition state.
For catalytic reductions, the transition state involves a complex assembly of the catalyst, the ketone substrate, and the hydride source. Computational studies, such as those employing Born-Oppenheimer molecular dynamics, can model these transition states, revealing the crucial interactions (e.g., hydrogen bonding, steric repulsion) between the chiral ligand and the substrate that lower the energy of the pathway leading to the major enantiomer. Automated workflows for transition state searching have become powerful tools for investigating various organic reactions without reliance on pre-existing models.
Role of Substrate Structure and Electronic Effects on Reactivity and Selectivity
The structure and electronic properties of the substrate play a critical role in influencing the rate and selectivity of the reaction. The phenyl group in this compound precursors allows for the systematic study of these effects.
Electronic Effects: The presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) on the phenyl ring can significantly alter the electronic nature of the reaction center. For instance, in a nucleophilic fluorination reaction that has some SN1 character, electron-donating groups would stabilize a developing positive charge on the benzylic carbon, increasing the reaction rate. Conversely, electron-withdrawing groups would destabilize such an intermediate. The electronic nature of the substrate can also influence the binding affinity to a catalyst, thereby affecting enantioselectivity.
Steric Effects: The steric bulk of the substituents on the substrate can influence the approach of the reagent or catalyst. In enantioselective reductions, the relative size of the groups attached to the carbonyl (e.g., phenyl vs. methyl group in a precursor ketone) is a key factor for stereodiscrimination by the chiral catalyst. Fluorinated catalysts themselves have been designed where the steric and electronic properties of fluorine atoms enhance the catalyst's stereodiscriminating ability. nih.gov
The table below illustrates the expected influence of substituents on the phenyl ring.
| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on SN1-like Fluorination Rate | Expected Impact on SN2-like Fluorination Rate |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Increase (stabilizes carbocation) | Decrease (destabilizes partial negative charge in TS) |
| -H (Hydrogen) | Neutral | Baseline | Baseline |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decrease | Increase |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Decrease | Strongly Increase |
Understanding Defluorination Pathways in Fluorinated Alcohol Synthesis
Defluorination, the removal of a fluorine atom, is a potential side reaction during the synthesis and subsequent transformation of fluorinated alcohols. Understanding these pathways is crucial for optimizing reaction conditions to maximize the yield of the desired product.
One common pathway is base-promoted elimination . β-fluoroalcohols, such as this compound, can undergo elimination of hydrogen fluoride (HF) in the presence of a base to form an alkene. The stability of the resulting conjugated double bond with the phenyl ring can make this a favorable process.
Another pathway can be Lewis acid-promoted defluorination . Lewis acids, sometimes used as catalysts in fluorination reactions, can coordinate to the fluorine atom, weakening the C-F bond and promoting its cleavage, potentially leading to elimination or substitution side products. nih.gov
In biological or environmental contexts, microbial defluorination can occur. nih.gov While distinct from synthetic conditions, these processes reveal the inherent chemical reactivity of C-F bonds, which can be cleaved enzymatically, often through pathways resembling β-oxidation. nih.govresearchgate.net
Enantioconvergent Phenomena in Catalytic Processes
An elegant strategy in asymmetric synthesis is the use of enantioconvergent processes. In such a reaction, a racemic or diastereomeric mixture of starting materials is converted into a single stereoisomer of the product. rsc.org This avoids the 50% theoretical yield limit of a classical kinetic resolution and the need to prepare stereochemically pure starting materials. rsc.org
For the synthesis of this compound, an enantioconvergent approach could involve the reduction of a racemic ketone precursor, such as racemic 2-fluoro-1-phenylpropan-1-one. This would typically be achieved through a dynamic kinetic resolution . This process combines a catalyst that rapidly racemizes the starting ketone (interconverting the R and S enantiomers) with a second catalyst (often an enzyme) that selectively reduces only one of the ketone enantiomers to the desired alcohol. As the consumed enantiomer is depleted, the racemization catalyst replenishes it from the other enantiomer, theoretically allowing for the conversion of 100% of the starting material into a single enantiomer of the product alcohol.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-fluoro-2-phenylpropan-1-ol, these calculations can reveal how the presence of a fluorine atom influences its structure and electronic properties.
The process would yield precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would detail the C-F, C-O, C-C, and O-H bond lengths and the angles between them, providing a complete picture of the molecule's 3D structure. An illustrative table of what such data would look like is provided below, based on general knowledge of similar molecular structures.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
|---|---|---|---|---|---|
| Bond Length | C(phenyl) | C(ipso) | ~1.39 | ||
| Bond Length | C(ipso) | C(quat) | ~1.52 | ||
| Bond Length | C(quat) | F | ~1.40 | ||
| Bond Length | C(quat) | C(methyl) | ~1.53 | ||
| Bond Length | C(quat) | C(CH2OH) | ~1.54 | ||
| Bond Length | C(CH2OH) | O | ~1.43 | ||
| Bond Angle | C(ipso) | C(quat) | F | ~109.5 | |
| Bond Angle | O | C(CH2OH) | C(quat) | ~112.0 |
Note: The data in this table is illustrative and not based on actual computational results for this compound.
Natural Bond Orbital (NBO) analysis is a tool used to study charge distribution, orbital interactions, and bonding in molecules. An NBO analysis of this compound would provide insights into the electronic effects of the fluorine atom. The high electronegativity of fluorine would lead to a significant negative partial charge on the fluorine atom and a corresponding positive partial charge on the adjacent carbon atom. This polarization is a key feature of organofluorine compounds.
The analysis would also reveal hyperconjugative interactions, such as the donation of electron density from a C-H or C-C bonding orbital to the antibonding orbital of the C-F bond (σ -> σ*), which can influence the molecule's conformation and stability.
Table 2: Hypothetical NBO Charges for Selected Atoms in this compound
| Atom | Natural Charge (e) |
|---|---|
| F | ~ -0.45 |
| C(quat) | ~ +0.50 |
| O | ~ -0.70 |
Note: The data in this table is illustrative and not based on actual computational results for this compound.
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO would likely be located on the phenyl ring, while the LUMO would be distributed over the C-F and C-O bonds. A computational study would provide the precise energies of these orbitals and the resulting energy gap.
Table 3: Hypothetical HOMO-LUMO Energies and Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -0.5 |
Note: The data in this table is illustrative and not based on actual computational results for this compound.
Computational Modeling of Reaction Pathways and Energy Profiles
Computational chemistry can also be used to model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. This provides valuable information about the reaction's feasibility, kinetics, and mechanism. For example, the dehydration of this compound to form an alkene could be modeled to determine the activation energy and the structure of the transition state. Such studies are crucial for understanding and predicting the chemical behavior of the compound.
Investigation of Stabilizing Interactions in Fluorinated Alcohol Systems (e.g., C-F Dipole Effects)
The C-F bond is highly polarized, creating a significant bond dipole. This dipole can engage in stabilizing intramolecular and intermolecular interactions. In this compound, the C-F dipole can interact with other polar bonds in the molecule, such as the O-H bond. These dipole-dipole interactions can influence the molecule's preferred conformation. For example, an anti-periplanar arrangement of the C-F and C-O bonds might be favored due to stabilizing electrostatic interactions. These effects are a key area of investigation in the study of fluorinated organic molecules.
Conformational Analysis and Intermolecular Interactions
The flexibility of the propanol (B110389) chain in this compound allows for multiple conformations. Conformational analysis, typically performed using computational methods, can identify the most stable conformers and the energy barriers between them. Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or the phenyl ring's pi-system could play a significant role in stabilizing certain conformations.
Intermolecularly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. The fluorine atom can also participate in weaker hydrogen bonds. Understanding these intermolecular interactions is crucial for predicting the macroscopic properties of the compound, such as its boiling point and solubility.
Chemical Transformations and Reactivity of 2 Fluoro 2 Phenylpropan 1 Ol
Reactions at the Hydroxyl Group
The primary alcohol moiety in 2-fluoro-2-phenylpropan-1-ol is amenable to a range of classical alcohol transformations, including oxidation, derivatization, and nucleophilic substitution.
Oxidative Transformations to Corresponding Carbonyl Compounds
The primary hydroxyl group of this compound can be oxidized to yield the corresponding aldehyde, 2-fluoro-2-phenylpropanal (B13450317), or further to the carboxylic acid, 2-fluoro-2-phenylpropanoic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are effective for this transformation, minimizing over-oxidation. Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically lead to the formation of the carboxylic acid.
Table 1: Oxidative Transformations of this compound
| Starting Material | Reagent(s) | Product | Typical Conditions |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 2-Fluoro-2-phenylpropanal | Dichloromethane (DCM), Room Temperature |
| This compound | Potassium Permanganate (KMnO₄) | 2-Fluoro-2-phenylpropanoic acid | Basic solution, heat, followed by acidic workup |
Derivatization Reactions (e.g., Esterification)
The hydroxyl group can be readily converted into other functional groups, such as esters, through derivatization reactions. Esterification is a common transformation, typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) or triethylamine. chemguide.co.ukchemguide.co.uk This reaction proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.ukchemistrysteps.com For example, the reaction with acetyl chloride would yield 2-fluoro-2-phenylpropyl acetate. Such derivatizations are often used to protect the hydroxyl group during multi-step syntheses or to modify the compound's physical properties.
Table 2: Example of Esterification of this compound
| Alcohol | Acylating Agent | Base/Catalyst | Ester Product |
|---|---|---|---|
| This compound | Acetyl Chloride | Pyridine | 2-Fluoro-2-phenylpropyl acetate |
| This compound | Benzoyl Chloride | Triethylamine | 2-Fluoro-2-phenylpropyl benzoate |
Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety
The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. libretexts.orgunco.edu Therefore, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence allows for the introduction of various functional groups at the C1 position.
For instance, the tosylate of this compound can react with sodium cyanide to yield 3-fluoro-3-phenylbutanenitrile or with sodium azide (B81097) to produce 1-azido-2-fluoro-2-phenylpropane.
Reactivity Pertaining to the Fluorine Atom
The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders alkyl fluorides chemically inert. frontiersin.orgacs.org However, the specific structural context of this compound—a tertiary benzylic fluoride (B91410)—imparts unique reactivity.
Stability of the C-F Bond in the Propanol (B110389) Framework
The C-F bond in this compound is exceptionally stable under standard conditions due to its high bond dissociation energy (approximately 105.4 kcal/mol). frontiersin.org This stability is a result of the high electronegativity of fluorine and the significant electrostatic attraction between the polarized carbon and fluorine atoms. frontiersin.orgrsc.org Consequently, the fluorine atom is resistant to cleavage under typical nucleophilic substitution or elimination conditions that would readily affect other halogens (Cl, Br, I).
Potential for Nucleophilic Substitution of Fluorine (if under specific conditions)
Despite its inherent strength, the C-F bond at a tertiary benzylic position can be activated for nucleophilic substitution under specific, forcing conditions. The stability of the potential tertiary benzylic carbocation intermediate is a key factor driving this reactivity. Activation can be achieved through:
Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and promoting its cleavage to form a carbocation. This intermediate can then be trapped by a nucleophile.
Hydrogen Bond Donors: Solvents that are strong hydrogen bond donors, such as hexafluoroisopropanol (HFIP) or even water, can activate the C-F bond. nih.gov This interaction polarizes the bond further, facilitating its departure and enabling Sₙ1-type substitution or Friedel-Crafts reactions. frontiersin.orgnih.govbeilstein-journals.org Studies on benzylic fluorides have shown that both associative (Sₙ2) and dissociative (Sₙ1) pathways can operate, depending on the nucleophile and the specific hydrogen-bond-donating activator used. nih.govbeilstein-journals.org
These reactions are not trivial and require carefully controlled conditions to overcome the high energy barrier of C-F bond cleavage. The competition between substitution and elimination pathways is also a significant consideration.
Table 3: Potential (Illustrative) Nucleophilic Substitution of Fluorine
| Substrate | Activating Condition | Nucleophile | Potential Product | Reaction Type |
|---|---|---|---|---|
| This compound | Strong Lewis Acid (e.g., AlCl₃) | Benzene (B151609) | 2-Phenyl-2-(phenyl)propan-1-ol | Friedel-Crafts Alkylation |
| This compound | HFIP (solvent) | Water | 2-Phenylpropane-1,2-diol | Sₙ1-type Solvolysis |
Stereochemical Integrity and Epimerization Studies
The stereochemical integrity of this compound is a critical aspect of its chemical behavior, particularly when the molecule is to be used in stereoselective synthesis. The presence of a tertiary benzylic stereocenter bearing a fluorine atom raises questions about its stability towards epimerization under various reaction conditions. While specific studies exclusively detailing the epimerization of this compound are not extensively documented, the stereochemical outcomes of reactions involving analogous benzylic fluorides and tertiary alcohols provide significant insights into its likely behavior.
The potential for epimerization at the C2 carbon of this compound is intrinsically linked to the reaction mechanism at play. The stability of the tertiary benzylic carbocation that would be formed upon cleavage of the C-F or C-OH bond (after protonation) is a key determinant of the stereochemical outcome.
Under conditions that favor a unimolecular nucleophilic substitution (SN1) mechanism, significant or complete racemization is expected. Such conditions typically involve polar protic solvents and acidic or neutral environments that can facilitate the departure of the leaving group (fluoride or hydroxyl). The resulting planar tertiary benzylic carbocation can then be attacked by a nucleophile from either face with nearly equal probability, leading to a loss of stereochemical information. Studies on the C-F activation of benzylic fluorides have demonstrated that dissociative SN1 pathways can lead to racemized products. st-andrews.ac.ukbeilstein-journals.org
Conversely, conditions that promote a bimolecular nucleophilic substitution (SN2) mechanism would be expected to proceed with an inversion of configuration, thus preserving a high degree of stereochemical integrity, albeit with the opposite stereochemistry. SN2 reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents. However, the tertiary nature of the stereocenter in this compound would sterically hinder a direct backside attack, making an SN2 pathway less likely compared to secondary benzylic systems.
The stability of the C-F bond itself is a crucial factor. The C-F bond is the strongest single bond to carbon, which generally imparts significant stability to the stereocenter. st-andrews.ac.uk However, activation of the C-F bond, for instance through the use of strong hydrogen bond donors like hexafluoroisopropanol (HFIP), can facilitate its cleavage and promote reactions that may affect the stereocenter. st-andrews.ac.ukbeilstein-journals.org
The adjacent hydroxyl group in this compound can also influence the stereochemical integrity. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), potentially leading to the formation of a carbocation and subsequent epimerization. Under basic conditions, the hydroxyl group is less likely to participate in reactions that would affect the stereocenter at C2.
The following table summarizes the expected stereochemical outcomes for reactions at the C2 position of this compound under different hypothetical conditions, based on established principles of reaction mechanisms for benzylic and tertiary systems.
| Reaction Condition | Probable Mechanism | Expected Stereochemical Outcome at C2 |
| Strong Acid (e.g., H₂SO₄) in a polar protic solvent (e.g., H₂O) | Sₙ1-like via carbocation | Racemization/Epimerization |
| Lewis Acid (e.g., BF₃·OEt₂) with a nucleophile | Sₙ1-like via carbocation | Racemization/Epimerization |
| Strong, non-bulky nucleophile (e.g., NaN₃) in a polar aprotic solvent (e.g., DMF) | Sₙ2 (less likely due to steric hindrance) | Inversion of configuration |
| Deoxyfluorination of the corresponding diol (if applicable) | Varies with reagent | Retention or Inversion, depending on the specific reagent and mechanism |
It is important to note that the actual degree of stereochemical integrity or epimerization would need to be determined experimentally for each specific reaction. The interplay of substrate structure, reagent, solvent, and temperature will ultimately dictate the stereochemical course of any transformation involving the chiral center of this compound.
Applications of 2 Fluoro 2 Phenylpropan 1 Ol in Advanced Organic Synthesis
Chiral Building Block in Enantioselective Synthesis
In the field of drug discovery and development, the chirality of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, single-enantiomer target molecules. enamine.netbuchler-gmbh.com This approach, often referred to as "chiral pool synthesis," leverages pre-existing stereocenters to ensure the stereochemical integrity of the final product.
2-Fluoro-2-phenylpropan-1-ol is an exemplary chiral building block. Its value lies in its densely functionalized structure, containing a stereocenter that is directly attached to a fluorine atom. This fluoro-stereocenter can be transferred through a synthetic sequence to a more complex target molecule. The synthesis of such chiral fluorinated building blocks often relies on asymmetric hydrogenation or other enantioselective methods to establish the key stereocenter with high optical purity. nih.gov The primary alcohol group in this compound provides a convenient handle for subsequent chemical transformations, allowing it to be readily incorporated into larger molecular frameworks without disturbing the adjacent chiral center.
Precursor for Structurally Complex Fluorinated Molecules
The demand for novel fluorinated compounds, particularly in the pharmaceutical industry, has driven the development of synthetic methodologies that utilize versatile precursors like this compound. This compound serves as a key starting point for the synthesis of more elaborate fluorinated structures, including bioactive amines and heterocyclic systems.
Chiral β-fluoroamines and γ-fluoroamines are significant pharmacophores in modern medicinal chemistry. The presence of a fluorine atom beta or gamma to an amine nitrogen can reduce the amine's basicity (pKa), which can lead to improved metabolic stability, enhanced central nervous system penetration, and reduced off-target activity at cardiac ion channels. nih.govnih.gov
A robust and general strategy for synthesizing these valuable compounds utilizes chiral β-fluoroalcohols, such as this compound, as stable, bench-top intermediates. nih.gov The synthesis begins with an organocatalytic α-fluorination of a corresponding aldehyde, followed by a reduction to yield the chiral β-fluoroalcohol. This alcohol can then be readily converted into the target amines through a two-step sequence.
For the synthesis of chiral β-fluoroamines , the hydroxyl group of the fluoroalcohol is first converted into a good leaving group, such as a triflate. Subsequent SN2 displacement with a primary or secondary amine affords the desired β-fluoroamine with high fidelity. nih.gov
For the synthesis of chiral γ-fluoroamines , a similar strategy is employed, but the displacement is carried out with a cyanide source to produce a β-fluoronitrile. This nitrile intermediate is then reduced to furnish the target γ-fluoroamine. This multi-step, one-pot approach provides excellent yields and preserves the enantiomeric purity established in the initial steps. nih.gov
The table below summarizes the efficiency of converting various chiral β-fluoroalcohols into the corresponding β-fluoronitriles, which are direct precursors to γ-fluoroamines, illustrating the versatility of this synthetic route.
| Entry | Starting Aldehyde | Yield of β-Fluoronitrile (%) | Enantiomeric Excess (ee %) |
| 1 | Hydrocinnamaldehyde | 93 | 96 |
| 2 | 4-Phenylbutanal | 85 | 96 |
| 3 | 4-Chlorobenzaldehyde | 71 | 94 |
| 4 | 4-Methoxybenzaldehyde | 78 | 92 |
| 5 | 2-Naphthaldehyde | 81 | 87 |
| 6 | Cyclohexanecarboxaldehyde | 88 | 95 |
| Data derived from a general synthetic protocol applicable to precursors of this compound. nih.gov |
Fluorinated heterocyclic compounds are a prominent and rapidly growing class of molecules in pharmaceuticals and agrochemicals. rsc.orgmdpi.com The incorporation of fluorine into a heterocyclic ring can significantly enhance biological activity and improve pharmacokinetic properties. rsc.org Chiral intermediates like this compound are instrumental in the stereoselective synthesis of these important scaffolds.
The synthetic utility of this chiral building block extends to the formation of complex ring systems. For example, the β-fluoronitrile intermediate, derived from this compound as described previously, can serve as a linchpin for constructing fluorinated heterocycles. In a key transformation, the β-fluoronitrile can undergo a [3+2] cycloaddition reaction with sodium azide (B81097) to produce a β-fluorotetrazole. nih.gov Tetrazoles are widely recognized as bioisosteres for carboxylic acids, making this a strategically important route for creating novel drug candidates with tailored properties. This demonstrates how a simple chiral alcohol can be elaborated into a significantly more complex, biologically relevant fluorinated heterocyclic system.
Role in Cascade and Multi-Component Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all conducted in a single pot. nih.gov These processes are highly efficient, reducing waste and simplifying purification by avoiding the isolation of intermediates. Multi-component reactions, where three or more reactants combine in a single operation, share these advantages.
Future Research Directions for 2 Fluoro 2 Phenylpropan 1 Ol
Exploration of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for environmentally benign and efficient processes. jocpr.comchiralpedia.com Future research on the synthesis of 2-Fluoro-2-phenylpropan-1-ol should prioritize the development of sustainable and atom-economical methods.
One promising avenue is the exploration of biocatalysis. The use of enzymes, such as those found in Daucus carota (carrot), for the synthesis of chiral alcohols is a growing field. nih.gov Investigating enzymatic pathways for the enantioselective fluorination or the resolution of racemic this compound could offer a highly sustainable and selective synthetic route.
Furthermore, the development of synthetic routes that maximize atom economy is crucial. jocpr.com This involves designing reactions where the majority of atoms from the reactants are incorporated into the final product, minimizing waste. For instance, direct C-H fluorination of a suitable precursor would be more atom-economical than multi-step sequences involving protecting groups and stoichiometric reagents. nih.gov The use of catalytic amounts of reagents and the recycling of catalysts and solvents are also key aspects of green fluorine chemistry that should be explored. tandfonline.comcas.cn The use of fluoroalcohols as solvents, for example, can promote certain reactions and facilitate catalyst recycling. researchgate.netrsc.org
Table 1: Comparison of Potential Synthetic Strategies for this compound based on Green Chemistry Principles
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Biocatalysis | High enantioselectivity, mild reaction conditions, renewable resources. | Enzyme discovery and engineering, substrate scope limitations. |
| Direct C-H Fluorination | High atom economy, reduced number of synthetic steps. | Regio- and stereoselectivity control, development of suitable catalysts. nih.gov |
| Catalytic Asymmetric Fluorination | High enantioselectivity, potential for catalyst recycling. | Catalyst cost and stability, optimization of reaction conditions. |
Development of Novel Catalytic Systems for Enhanced Enantioselectivity
The synthesis of enantiomerically pure this compound is of paramount importance for its applications in life sciences. Future research should focus on the design and development of novel catalytic systems that can achieve high levels of enantioselectivity.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. cas.cn Chiral phosphoric acids, for instance, have been successfully employed in enantioselective fluorination reactions. researchgate.net The development of new organocatalysts tailored for the specific substrate, 2-phenylpropan-1-ol or a suitable precursor, could lead to highly efficient and selective syntheses.
Transition metal catalysis also offers significant potential. Chiral palladium, nickel, and titanium complexes have been utilized for asymmetric fluorination. nih.govacs.org Future work could involve the design of new ligands that create a highly specific chiral environment around the metal center, thereby enhancing enantioselectivity in the fluorination step. The use of heteroleptic catalysts, where two different ligands are coordinated to the metal center, is another promising strategy to fine-tune catalytic activity and selectivity. acs.org
Table 2: Emerging Catalytic Systems for Asymmetric Fluorination
| Catalyst Type | Mechanism of Enantioselection | Potential for this compound |
| Chiral Phosphoric Acids | Chiral anion phase-transfer catalysis or activation of electrophilic fluorine sources. cas.cnresearchgate.net | High potential for enantioselective fluorination of a suitable enolate precursor. |
| Chiral Transition Metal Complexes (Pd, Ni, Ti) | Formation of a chiral metal enolate followed by reaction with an electrophilic fluorine source. nih.gov | Applicable to the asymmetric fluorination of β-keto esters or similar precursors. |
| Heteroleptic Catalysts | Synergistic action of two different ligands to control different steps of the catalytic cycle. acs.org | Offers a sophisticated approach to optimize both reactivity and enantioselectivity. |
Deeper Mechanistic Understanding of Complex Catalytic Cycles
A thorough understanding of the reaction mechanism is fundamental to the rational design of more efficient and selective catalysts. Future research should employ a combination of experimental and computational methods to elucidate the intricate details of the catalytic cycles involved in the synthesis of this compound.
Computational chemistry has become an indispensable tool for studying reaction mechanisms at the molecular level. researchgate.netjst.go.jpbohrium.com Density Functional Theory (DFT) calculations can be used to model the transition states of the enantioselectivity-determining step, providing insights into the origin of stereocontrol. rsc.orgresearchgate.net These computational studies can help in the rational design of new catalysts with improved performance. nih.gov For instance, understanding the non-covalent interactions that stabilize the transition state leading to the desired enantiomer is crucial for designing more effective chiral catalysts. researchgate.net
Diversification of Chemical Transformations to Expand Synthetic Utility
The value of this compound as a synthetic building block is directly related to the range of chemical transformations it can undergo. Future research should focus on exploring and developing new reactions that utilize this compound as a starting material to access a wider variety of complex and valuable molecules.
The primary alcohol functionality can serve as a handle for a multitude of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to halides or amines. The presence of the fluorine atom at the adjacent stereocenter can influence the reactivity of the alcohol and subsequent functional groups, leading to unique chemical behavior that can be exploited in synthesis.
Furthermore, the development of methods to transform the C-F bond itself, although challenging, could open up new avenues for synthetic diversification. While the C-F bond is generally robust, certain catalytic systems can activate it for further functionalization.
By expanding the repertoire of chemical transformations for this compound, its utility as a versatile building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials can be significantly enhanced. olemiss.eduyoutube.comossila.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
